Methyl 3-(cyanomethoxy)benzoate Methyl 3-(cyanomethoxy)benzoate
Brand Name: Vulcanchem
CAS No.: 153938-40-0
VCID: VC21194317
InChI: InChI=1S/C10H9NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,6H2,1H3
SMILES: COC(=O)C1=CC(=CC=C1)OCC#N
Molecular Formula: C10H9NO3
Molecular Weight: 191.18 g/mol

Methyl 3-(cyanomethoxy)benzoate

CAS No.: 153938-40-0

Cat. No.: VC21194317

Molecular Formula: C10H9NO3

Molecular Weight: 191.18 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(cyanomethoxy)benzoate - 153938-40-0

Specification

CAS No. 153938-40-0
Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
IUPAC Name methyl 3-(cyanomethoxy)benzoate
Standard InChI InChI=1S/C10H9NO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,6H2,1H3
Standard InChI Key NDUSYQITXZHUGU-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=CC=C1)OCC#N
Canonical SMILES COC(=O)C1=CC(=CC=C1)OCC#N

Introduction

Physical and Chemical Properties

Structural Characteristics and Reactivity

The reactivity of Methyl 3-(cyanomethyl)benzoate is significantly influenced by its functional groups. The meta-positioned cyanomethyl group features a nitrile terminus that can act as a mild electrophile, making it susceptible to nucleophilic attack . This reactivity pattern creates opportunities for various transformation reactions. The methyl ester group at position 1 of the aromatic ring can undergo typical ester reactions including hydrolysis, transesterification, and reduction. The combination of these functional groups in a single molecule makes Methyl 3-(cyanomethyl)benzoate a versatile intermediate for organic synthesis applications. The aromatic ring itself can participate in electrophilic aromatic substitution reactions, though the electron-withdrawing nature of both the ester and cyanomethyl groups would direct such reactions primarily to the positions ortho and para to the cyanomethyl group.

Synthesis and Preparation Methods

Conventional Synthetic Routes

Several synthetic approaches have been documented for preparing Methyl 3-(cyanomethyl)benzoate. One established method begins with m-toluic acid as the starting material, followed by a series of chemical transformations. The synthetic pathway involves: first, an acylation reaction where m-toluic acid reacts with thionyl chloride to form m-toluoyl chloride; second, a chlorination reaction to produce m-chloromethylbenzoyl chloride; third, an esterification reaction with methanol to form the corresponding ester; and finally, a cyanation reaction with sodium cyanide in the presence of toluene to yield Methyl 3-(cyanomethyl)benzoate. This multi-step process requires careful control of reaction conditions and purification techniques at each stage to ensure high purity of the final product. Alternative approaches may employ different starting materials or reaction sequences, but they generally aim to introduce both the methyl ester and cyanomethyl functionalities in a regioselective manner.

Novel Preparation Method from Patent Literature

A patent describes an alternative two-step approach for preparing 3-cyano methyl benzoate that offers advantages including simple processing, low production costs, mild reaction conditions, high product yield, and reduced environmental impact . The method begins with 3-chloromethyl methyl benzoate as the starting material, which undergoes a nucleophilic substitution reaction with an N-containing compound in the presence of a phase transfer catalyst under alkaline conditions . This generates an intermediate salt that is subsequently hydrolyzed in heated acid to produce 3-aldehyde methyl benzoate. In the second step, this aldehyde intermediate reacts with hydroxylamine and industrial formic acid under reflux conditions, with water generated during the reaction being separated using solid ion exchange technology . The resulting crude product is then crystallized and refined to yield high-purity 3-cyano methyl benzoate. According to the patent, this method achieves a total yield exceeding 80 percent with product purity reaching 98 percent, making it suitable for industrial-scale production .

Applications in Scientific Research

Role in Organic Synthesis

Methyl 3-(cyanomethyl)benzoate serves as a valuable intermediate in organic synthesis due to its bifunctional nature. The presence of both the cyanomethyl group and the ester functionality provides multiple reactive sites that can be selectively transformed. Synthetic chemists utilize this compound as a building block for constructing more complex molecules, particularly those requiring specific substitution patterns on aromatic rings. The nitrile group can be converted into various other functional groups including amines, amides, carboxylic acids, and aldehydes through well-established chemical transformations. Similarly, the ester group can undergo hydrolysis, reduction, or transesterification reactions. These characteristics make Methyl 3-(cyanomethyl)benzoate particularly useful in divergent synthesis strategies where a common intermediate is transformed into diverse structural analogues. The compound's utility extends to the preparation of compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

Medicinal Chemistry Applications

In medicinal chemistry, Methyl 3-(cyanomethyl)benzoate has been linked to the development of pharmaceutical intermediates, particularly those targeting cardiovascular diseases and antimicrobial agents. Derivatives of this compound have demonstrated promising activity against multidrug-resistant bacteria, including strains of Staphylococcus aureus and Klebsiella pneumoniae. Research indicates that certain structural modifications of this compound can lead to derivatives with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL, suggesting potent antimicrobial properties. Additionally, some derivatives have shown anticancer potential by inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific structural features that contribute to these biological activities remain areas of active research. Understanding structure-activity relationships is crucial for optimizing the efficacy and selectivity of these compounds while minimizing potential side effects or toxicity concerns.

Chemical Reactions and Mechanisms

Nucleophilic Substitution Reactions

Methyl 3-(cyanomethyl)benzoate participates in nucleophilic substitution reactions, primarily through the cyanomethyl group which can be targeted by various nucleophiles. These reactions typically involve the replacement of the cyano group with another nucleophile, resulting in structural diversification. Common reagents for such transformations include potassium cyanide and 18-crown-6 in acetonitrile, which facilitate substitution reactions under mild conditions. The mechanism generally follows an SN2 pathway, where the nucleophile attacks the carbon adjacent to the cyano group, displacing the nitrile as a leaving group. These reactions are valuable for introducing various functionalities at the benzylic position, allowing for the preparation of a diverse array of derivatives. The regioselectivity and yield of these reactions can be influenced by factors such as solvent polarity, temperature, and the nature of the nucleophile and catalyst employed.

Oxidation and Reduction Pathways

Oxidation reactions represent another important class of transformations for Methyl 3-(cyanomethyl)benzoate. Treatment with oxidizing agents such as potassium permanganate can convert the compound to 3-(cyanomethyl)benzoic acid through hydrolysis of the methyl ester. The cyanomethyl group can also undergo oxidative transformations, depending on the reaction conditions and oxidizing agents employed. Reduction reactions, particularly those targeting the nitrile or ester functional groups, offer additional pathways for structural modification. Reduction of the nitrile group using hydrogen in the presence of catalysts like Raney nickel or palladium can yield the corresponding primary amine, while reduction of the ester with lithium aluminum hydride can produce the corresponding benzylic alcohol. These redox transformations significantly expand the synthetic utility of Methyl 3-(cyanomethyl)benzoate as a versatile chemical intermediate. The selectivity of these transformations can often be controlled through careful selection of reagents and reaction conditions.

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

A comparative analysis of Methyl 3-(cyanomethyl)benzoate with structurally related compounds provides valuable insights into structure-property relationships. Table 1 presents a comparison of Methyl 3-(cyanomethyl)benzoate with several related compounds, highlighting their structural features and key properties.

Table 1: Comparison of Methyl 3-(cyanomethyl)benzoate with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Structural Features
Methyl 3-(cyanomethyl)benzoateC₁₀H₉NO₂175.1868432-92-8Contains a single cyanomethyl group at meta position
Methyl 3,5-bis(cyanomethyl)benzoateC₁₂H₁₀N₂O₂214.2229232-73-3Contains two cyanomethyl groups at meta positions
Methyl 3-bromo-5-(cyanomethyl)benzoateC₁₀H₈BrNO₂254.08Not providedContains bromine and cyanomethyl substituents

Each of these compounds exhibits distinct chemical and physical properties due to variations in their substitution patterns. The presence of additional functional groups, such as a second cyanomethyl group or a bromine atom, significantly influences reactivity patterns, solubility characteristics, and potential applications. These structural differences also affect the compounds' potential biological activities and their utility as synthetic intermediates. Understanding these structure-property relationships is essential for rational design of new compounds with desired properties and functions.

Reactivity Differences

The reactivity of Methyl 3-(cyanomethyl)benzoate differs notably from its structural analogs due to specific electronic and steric effects. Compounds with additional electron-withdrawing groups, such as Methyl 3,5-bis(cyanomethyl)benzoate, generally exhibit enhanced electrophilicity at the benzylic positions. This increased electrophilic character facilitates nucleophilic substitution reactions and can lead to different product distributions compared to Methyl 3-(cyanomethyl)benzoate. Similarly, the presence of halogen substituents, as in Methyl 3-bromo-5-(cyanomethyl)benzoate, introduces additional reactivity patterns, including potential for metal-catalyzed coupling reactions at the carbon-bromine bond. These reactivity differences provide synthetic chemists with opportunities to selectively functionalize different positions on the aromatic ring, enabling the preparation of structurally diverse compounds from common intermediates. The selectivity of these transformations can often be controlled through careful choice of reagents, catalysts, and reaction conditions. These reactivity patterns also influence the compounds' stability under various storage and handling conditions.

Industrial Applications and Production

Scale-Up Considerations

Industrial production of Methyl 3-(cyanomethyl)benzoate requires careful consideration of process optimization, safety protocols, and cost-effectiveness. According to patent literature, industrial methods for producing this compound follow synthetic routes similar to laboratory procedures but with important modifications to enhance efficiency and yield . These processes typically involve careful control of reaction conditions and the implementation of efficient extraction and purification techniques. Scale-up considerations include the handling of potentially hazardous reagents such as sodium cyanide, which necessitates strict safety protocols and specialized equipment. Temperature control becomes more critical at larger scales due to the potential exothermicity of certain reaction steps. Solvent selection also plays a crucial role in industrial processes, with considerations for cost, environmental impact, and recycling capabilities. Process monitoring using analytical techniques such as HPLC, GC, or spectroscopic methods ensures consistent product quality throughout production runs.

Process Advantages and Challenges

Biological Activity and Toxicological Considerations

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